
Monteplase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monteplase is a recombinant tissue plasminogen activator developed by Eisai Co., Ltd. It is primarily used as a thrombolytic agent for the treatment of acute myocardial infarction and acute massive pulmonary embolism . This compound is a mutant form of tissue plasminogen activator, where cysteine 84 is substituted with serine in the epidermal growth factor domain . This modification enhances its thrombolytic efficacy and allows for a single bolus intravenous administration .
Métodos De Preparación
Monteplase is synthesized using recombinant DNA technology. The gene encoding the mutant tissue plasminogen activator is inserted into a mammalian cell expression system, which produces the protein . The protein is then purified through a series of chromatographic techniques to obtain the final product . Industrial production involves large-scale fermentation of the mammalian cells, followed by purification and lyophilization to produce the injectable form of this compound .
Análisis De Reacciones Químicas
Monteplase primarily undergoes proteolytic reactions, where it catalyzes the conversion of plasminogen to plasmin . This reaction occurs in the presence of fibrin, which enhances the specificity of this compound for thrombi . The major product of this reaction is plasmin, an enzyme that degrades fibrin clots . Common reagents used in these reactions include plasminogen and fibrin .
Aplicaciones Científicas De Investigación
Monteplase has been extensively studied for its thrombolytic properties in the treatment of cardiovascular diseases . It has shown significant efficacy in improving outcomes for patients with acute myocardial infarction when administered prior to percutaneous coronary intervention . Additionally, this compound has been used in the treatment of deep venous thrombosis and pulmonary embolism . Its ability to rapidly dissolve clots makes it a valuable tool in emergency medicine .
Mecanismo De Acción
Monteplase exerts its effects by binding to fibrin in a thrombus and converting the entrapped plasminogen to plasmin . Plasmin then degrades the fibrin matrix of the thrombus, leading to clot dissolution . The molecular target of this compound is plasminogen, and the primary pathway involved is the fibrinolytic pathway .
Comparación Con Compuestos Similares
Monteplase is similar to other tissue plasminogen activators such as alteplase and reteplase . this compound has a longer half-life and can be administered as a single bolus injection, unlike alteplase which requires continuous infusion . Reteplase, on the other hand, is also administered as a bolus but has a shorter half-life compared to this compound . The unique modification in this compound (Cys-84-Ser) enhances its thrombolytic efficacy and reduces the risk of bleeding complications .
Similar Compounds::- Alteplase
- Reteplase
- Tenecteplase
- Lanoteplase
This compound stands out due to its improved safety profile and ease of administration, making it a preferred choice in certain clinical settings .
Propiedades
Número CAS |
156616-23-8 |
---|---|
Fórmula molecular |
C2569H3896N764O783S39 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.